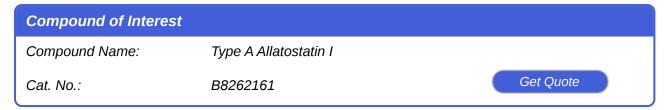


structural characterization of Type A Allatostatin

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A comprehensive guide to the structural attributes of **Type A Allatostatin I** (AST-I), this document provides an in-depth exploration for researchers, scientists, and professionals in drug development. AST-I, a member of the pleiotropic family of insect neuropeptides, plays a crucial role in the inhibition of juvenile hormone synthesis. This guide outlines its primary structure and delves into the methodologies employed for its characterization, alongside an examination of its signaling pathway.

Primary Structure

Type A Allatostatin I is a tridecapeptide, meaning it is composed of 13 amino acid residues. Its sequence has been determined to be Ala-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH2.[1] A defining characteristic of Type A allatostatins is the conserved C-terminal motif, Y/FXFGL-amide.[2]

Table 1: Amino Acid Sequence of Type A Allatostatin I



Position	Amino Acid (3-Letter Code)	Amino Acid (1-Letter Code)
1	Ala	А
2	Pro	Р
3	Ser	S
4	Gly	G
5	Ala	А
6	Gln	Q
7	Arg	R
8	Leu	L
9	Tyr	Υ
10	Gly	G
11	Phe	F
12	Gly	G
13	Leu	L
C-terminus	-	NH2 (Amidation)

Secondary and Tertiary Structure

As of the latest available data, a definitive three-dimensional structure of **Type A Allatostatin I** determined by X-ray crystallography or NMR spectroscopy has not been deposited in public databases such as the Protein Data Bank (PDB). Peptides of this size are often flexible in solution and may not adopt a single stable conformation, making crystallization for X-ray diffraction challenging. Conformational analysis of similar short peptides suggests they can exist as an ensemble of structures. For instance, studies on peptides containing Pro-Gly motifs, also present in Allatostatin I, indicate a propensity to form β -turns, which could be a structural feature of this neuropeptide.[3][4]



Experimental Protocols for Structural Characterization

The structural elucidation of neuropeptides like Allatostatin I involves a combination of techniques to determine the primary sequence and infer higher-order structures.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of Allatostatin I for structural and functional studies is typically achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol:

- Resin Preparation: A Rink Amide resin is used to generate the C-terminal amide. The resin is swelled in a suitable solvent like dimethylformamide (DMF).
- Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF.
- Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Leu-OH) is activated using
 a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium
 hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) and
 coupled to the resin.
- Washing: The resin is washed extensively with DMF to remove excess reagents and byproducts.
- Cycle Repetition: The steps of Fmoc deprotection, amino acid coupling, and washing are repeated for each subsequent amino acid in the sequence (Gly, Phe, Gly, Tyr, etc.) until the full peptide chain is assembled.
- Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and the sidechain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) to prevent side reactions.



- Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Verification: The final product's identity and purity are confirmed by mass spectrometry.

Mass Spectrometry for Sequencing

Mass spectrometry is a critical tool for confirming the molecular weight and determining the amino acid sequence of peptides like Allatostatin I.

Protocol:

- Sample Preparation: The purified peptide is dissolved in a suitable solvent, often a mixture of water, acetonitrile, and formic acid.
- Ionization: The peptide solution is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI).
- MS1 Analysis: The mass-to-charge ratio (m/z) of the intact peptide is measured to confirm its molecular weight.
- Tandem Mass Spectrometry (MS/MS): The ion corresponding to the peptide is isolated and subjected to fragmentation, usually through collision-induced dissociation (CID).
- MS2 Analysis: The m/z ratios of the resulting fragment ions (b- and y-ions) are measured.
- Sequence Interpretation: The amino acid sequence is deduced by analyzing the mass differences between the fragment ions in the MS/MS spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

While a full 3D structure is not available, NMR spectroscopy can provide valuable information about the conformational preferences of Allatostatin I in solution.

Protocol:

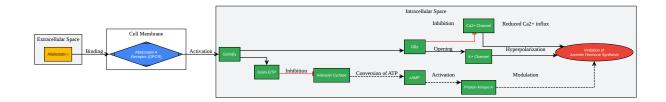


- Sample Preparation: A highly purified and concentrated sample of the peptide (typically 1-5 mM) is dissolved in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).
- 1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to assess sample purity and the overall dispersion of signals, which can indicate the presence of folded structures.
- 2D NMR Experiments: A series of two-dimensional NMR experiments are performed:
 - TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculations.
 - COSY (Correlation Spectroscopy): To identify scalar-coupled protons within a residue.
- Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.
- Structural Restraint Collection: NOE-based distance restraints and coupling constant-derived dihedral angle restraints are collected.
- Structure Calculation: Computational methods, such as molecular dynamics simulations, are used to generate an ensemble of structures consistent with the experimental restraints.

Allatostatin A Signaling Pathway

Type A allatostatins exert their biological effects by binding to specific G-protein coupled receptors (GPCRs). In Drosophila, two such receptors have been identified: Allatostatin A Receptor 1 (AstA-R1) and Allatostatin A Receptor 2 (AstA-R2). These receptors are homologous to mammalian galanin receptors.[2] The binding of Allatostatin I to its receptor initiates an intracellular signaling cascade.



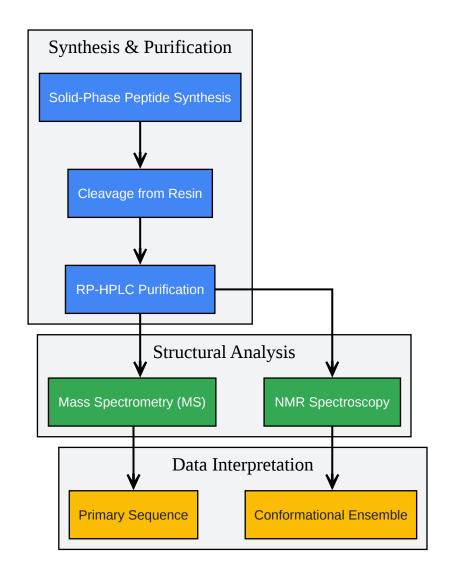


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Caption: Allatostatin I signaling pathway.

Workflow for Peptide Structural Characterization





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Caption: Experimental workflow for peptide characterization.

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